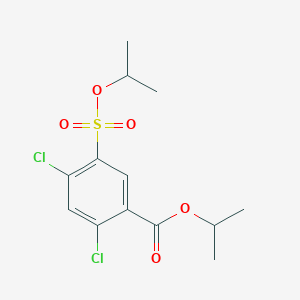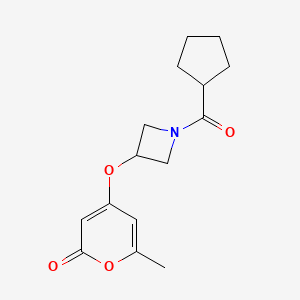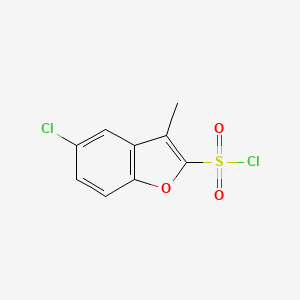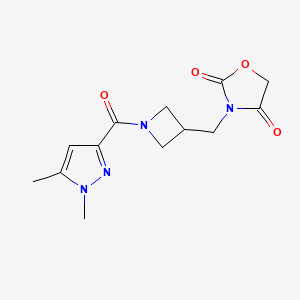![molecular formula C9H6Cl2N2S3 B2693147 5-[(2,6-Dichlorobenzyl)thio]-1,3,4-thiadiazole-2-thiol CAS No. 210285-94-2](/img/structure/B2693147.png)
5-[(2,6-Dichlorobenzyl)thio]-1,3,4-thiadiazole-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2,6-Dichlorobenzyl)thio]-1,3,4-thiadiazole-2-thiol, also known as Dazomet, is a synthetic organic compound that belongs to the class of thiadiazole derivatives. It is widely used as a soil sterilant and fungicide in agriculture and horticulture. Dazomet has been extensively studied for its various applications in scientific research, including its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 5-[(2,6-Dichlorobenzyl)thio]-1,3,4-thiadiazole-2-thiol involves the release of toxic gases, such as nitrogen oxides and sulfur dioxide, upon contact with moisture in the soil. These gases react with cellular components of microorganisms, leading to their death. This compound also inhibits the growth of fungi by interfering with their metabolic processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce oxidative stress and DNA damage in microorganisms, leading to their death. This compound has also been shown to affect the activity of various enzymes involved in the metabolism of microorganisms. In plants, this compound has been shown to affect the growth and development of roots and shoots, leading to increased crop yields.
Avantages Et Limitations Des Expériences En Laboratoire
5-[(2,6-Dichlorobenzyl)thio]-1,3,4-thiadiazole-2-thiol has several advantages for lab experiments, including its high efficacy, low cost, and ease of use. However, it also has some limitations, such as its potential toxicity to humans and animals, and its potential impact on the environment. Proper safety precautions should be taken when handling this compound in the laboratory.
Orientations Futures
There are several future directions for research on 5-[(2,6-Dichlorobenzyl)thio]-1,3,4-thiadiazole-2-thiol. One area of interest is the development of new formulations and delivery methods for this compound to improve its efficacy and reduce its potential impact on the environment. Another area of interest is the study of the impact of this compound on soil microbial communities and the potential for soil restoration. Additionally, the potential use of this compound in the treatment of various diseases, such as cancer and viral infections, is an area of active research.
Conclusion:
In conclusion, this compound is a synthetic organic compound that has various applications in scientific research, including its use as a soil sterilant and fungicide. It has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. There are several future directions for research on this compound, including the development of new formulations and delivery methods, the study of its impact on soil microbial communities, and its potential use in the treatment of diseases.
Méthodes De Synthèse
The synthesis of 5-[(2,6-Dichlorobenzyl)thio]-1,3,4-thiadiazole-2-thiol involves the reaction of 2,6-dichlorobenzyl chloride with sodium thiocyanate to form 5-(2,6-dichlorobenzyl)thio-1,3,4-thiadiazole-2-thiol, which is then treated with sodium hydroxide to yield this compound. The synthesis method has been optimized to increase the yield and purity of this compound, making it a cost-effective and efficient process for large-scale production.
Applications De Recherche Scientifique
5-[(2,6-Dichlorobenzyl)thio]-1,3,4-thiadiazole-2-thiol has been extensively studied for its various applications in scientific research. It has been shown to have antimicrobial, antifungal, and antiviral properties, making it useful for the treatment of various diseases. This compound has also been used as a tool to study the microbial ecology of soil and the impact of soil sterilization on plant growth.
Propriétés
IUPAC Name |
5-[(2,6-dichlorophenyl)methylsulfanyl]-3H-1,3,4-thiadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2S3/c10-6-2-1-3-7(11)5(6)4-15-9-13-12-8(14)16-9/h1-3H,4H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJIYFUJPCLRFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NNC(=S)S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[3-(Benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]ethyl benzoate](/img/structure/B2693064.png)
![3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B2693066.png)
![(Z)-N-(4-Acetamidophenyl)-3-[4-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2693067.png)



![1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2693072.png)




![N-(2-bromo-4-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2693081.png)

